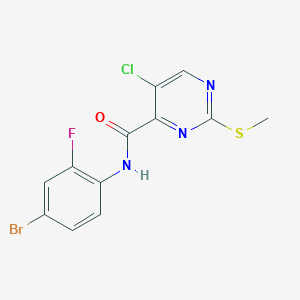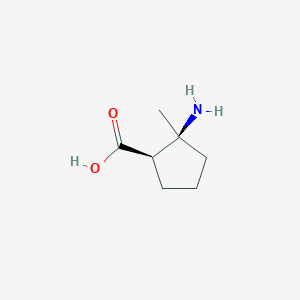
(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2S)-2-Aminocyclopentanecarboxylic acid”, also known as cispentacin, belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
The asymmetric synthesis of a similar compound, “(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid”, has been achieved via two-step SN2 alkylation of a novel chiral nucleophilic glycine equivalent with excellent yields and diastereoselectivity .Molecular Structure Analysis
The molecular structure of “(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid” can be analyzed using techniques such as NMR and FTIR . The absolute configuration of the molecule can be determined using the R/S nomenclature .Chemical Reactions Analysis
The chemical reactions involving “(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid” include PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (ii) complex .Aplicaciones Científicas De Investigación
Enzymatic Inhibition and Biochemical Studies
1-Aminocyclopentane-1-carboxylic acid (cycloleucine) and its structural analogues have been explored for their roles as inhibitors in enzymatic synthesis processes. For instance, cycloleucine is a competitive inhibitor of the synthesis of S-adenosyl-L-methionine, with its inhibition strength strictly dependent upon ring size and substituents. Only specific isomers demonstrate significant inhibitory activity, highlighting the importance of conformational, electronic, and steric factors in the design of enzyme inhibitors. This compound and its analogues, including those with different ring sizes or heteroatom incorporations, have been studied for their pharmacological activities, including tumor growth inhibition and amino acid transport blocking (Coulter et al., 1974).
mRNA Methylation Effects
Cycloleucine has been shown to significantly inhibit RNA methylation in virus-infected cells, affecting the processing and function of undermethylated chicken embryo fibroblast mRNA. This inhibition has implications for understanding the regulatory mechanisms of RNA function and transport within cells, offering insights into cellular response to viral infections (Dimock & Stoltzfus, 1979).
Metabotropic Glutamate Receptor Studies
The structural analogues of 1-aminocyclopentane-1,3,4-tricarboxylic acid have been synthesized and evaluated for their effects on metabotropic glutamate receptor subtypes. These studies are crucial for understanding the ligand-receptor interactions and developing selective antagonists or agonists for therapeutic purposes, especially in neurological disorders (Acher et al., 1997).
Insights into Molecular Structure and Interactions
Research on structurally related compounds, like halogenated carboxylic acids, provides valuable information on hydrogen bonding motifs, packing modes, and preferred conformations in solid-state structures. Such studies contribute to the broader understanding of molecular interactions and design principles for molecules with specific functions (Seidel et al., 2020).
Propiedades
IUPAC Name |
(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGRKLOXTORQLJ-FSPLSTOPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2765337.png)
![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)
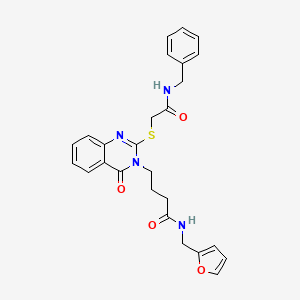

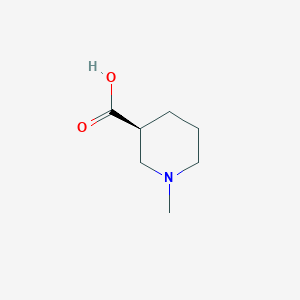
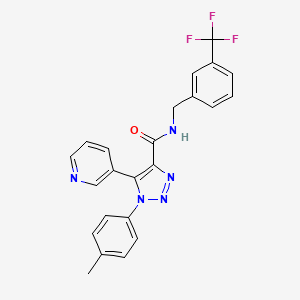
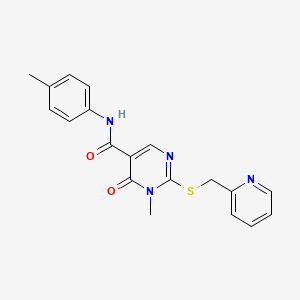
![N-(3,4-dichlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2765348.png)
![2-chloro-N-{1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2765350.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2765351.png)
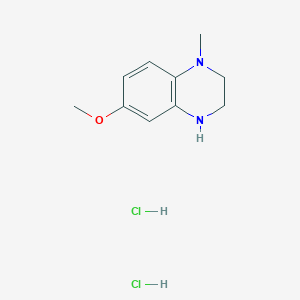
![ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2765353.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2765354.png)
